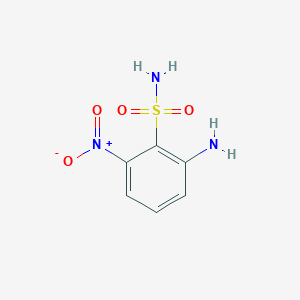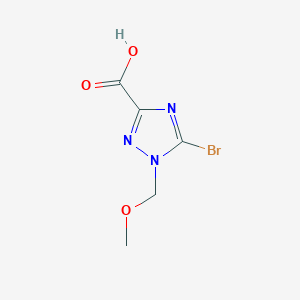
2-氨基-6-硝基苯磺酰胺
描述
2-Amino-6-nitrobenzenesulfonamide is a type of sulfonamide, which is an important class of synthetic antimicrobial drugs . Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group .
Synthesis Analysis
The synthesis of 2-Amino-6-nitrobenzenesulfonamide could potentially involve the Mitsunobu reaction , which is the dehydrative coupling of a primary or secondary alcohol to a pronucleophile (NuH), mediated by the reaction between a dialkyl azodicarboxylate and a trialkyl- or triarylphosphine .Chemical Reactions Analysis
The Mitsunobu reaction is a key chemical reaction involved in the synthesis of 2-Amino-6-nitrobenzenesulfonamide . This reaction involves the dehydrative coupling of a primary or secondary alcohol to a pronucleophile .科学研究应用
含氮杂环的合成
2-氨基-6-硝基苯磺酰胺是合成各种含氮杂环的先进中间体。 这些杂环骨架被认为是药物化学中的优选结构,因为它们存在于许多生物活性分子中 .
抗菌应用
磺胺类药物,包括 2-氨基-6-硝基苯磺酰胺等衍生物,通过抑制二氢叶酸合成酶等酶表现出抗菌特性。 这种作用对于治疗细菌感染至关重要,因为它阻碍了细菌中叶酸的合成 .
安全和危害
作用机制
Target of Action
2-Amino-6-nitrobenzenesulfonamide, also known as 2-amino-6-nitrobenzene-1-sulfonamide, is a compound that has been used in the synthesis of diverse nitrogenous heterocycles . It is an integral component of numerous drugs and is used as a protecting/activating agent for the selective alkylation of primary amines .
Mode of Action
The compound acts as an intramolecular arylation agent and is used in the synthesis of C- and N- aryl derivatives for the creation of diverse heterocycles . It is also used as a source of C/N-arylation via the formation of a C-C or C-N bond .
Biochemical Pathways
The compound is involved in the synthesis of fused nitrogenous heterocycles . It is used in the solid-phase synthesis of heterocycles such as 4,7,8-trisubstituted 1,2,3,4-tetrahydrobenzo[e][1,4]diazepin-5-ones .
Pharmacokinetics
As a sulfonamide derivative, it may share some characteristics with other sulfonamides, which are generally well-absorbed orally and widely distributed in the body .
Result of Action
The result of the action of 2-Amino-6-nitrobenzenesulfonamide is the production of diverse nitrogenous heterocycles . These heterocycles are integral components of numerous drugs and have various therapeutic applications .
Action Environment
The action of 2-Amino-6-nitrobenzenesulfonamide can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of the compound in the synthesis of heterocycles . .
生化分析
Biochemical Properties
2-Amino-6-nitrobenzenesulfonamide plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It has been observed to interact with enzymes such as carbonic anhydrase and dihydropteroate synthase. The interaction with carbonic anhydrase involves the binding of the sulfonamide group to the zinc ion in the enzyme’s active site, leading to inhibition of the enzyme’s activity. This inhibition can affect various physiological processes, including pH regulation and ion transport .
Additionally, 2-Amino-6-nitrobenzenesulfonamide has been shown to interact with proteins involved in cell signaling pathways. For instance, it can modulate the activity of mitogen-activated protein kinases (MAPKs), which play a crucial role in cellular responses to external stimuli .
Cellular Effects
The effects of 2-Amino-6-nitrobenzenesulfonamide on cellular processes are diverse. It has been found to induce apoptosis in cancer cells by activating the p38 and ERK phosphorylation pathways . This activation leads to the expression of pro-apoptotic genes such as caspase 3, caspase 8, and caspase 9, ultimately resulting in programmed cell death. Furthermore, 2-Amino-6-nitrobenzenesulfonamide can influence cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool in cancer research.
Molecular Mechanism
At the molecular level, 2-Amino-6-nitrobenzenesulfonamide exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of target enzymes. For example, its interaction with carbonic anhydrase involves the coordination of the sulfonamide group with the zinc ion, leading to enzyme inhibition . Additionally, 2-Amino-6-nitrobenzenesulfonamide can modulate gene expression by affecting transcription factors and signaling pathways involved in cellular responses to stress and external stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-6-nitrobenzenesulfonamide can vary over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to 2-Amino-6-nitrobenzenesulfonamide has been observed to result in sustained inhibition of enzyme activity and prolonged effects on cellular function, particularly in in vitro studies .
Dosage Effects in Animal Models
The effects of 2-Amino-6-nitrobenzenesulfonamide in animal models are dose-dependent. At lower doses, the compound has been shown to exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, it can cause toxic effects, including cellular damage and adverse physiological responses. The threshold for these effects varies depending on the specific animal model and the duration of exposure .
Metabolic Pathways
2-Amino-6-nitrobenzenesulfonamide is involved in various metabolic pathways, particularly those related to amino acid metabolism and enzyme regulation. It interacts with enzymes such as carbonic anhydrase and dihydropteroate synthase, affecting their activity and, consequently, metabolic flux and metabolite levels . The compound’s influence on these pathways can have significant implications for cellular metabolism and overall physiological function.
Transport and Distribution
Within cells and tissues, 2-Amino-6-nitrobenzenesulfonamide is transported and distributed through various mechanisms. It can interact with membrane transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments . The compound’s distribution is influenced by factors such as its chemical properties, the presence of transporters, and the cellular environment.
Subcellular Localization
The subcellular localization of 2-Amino-6-nitrobenzenesulfonamide is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals and post-translational modifications . Its localization within these compartments can affect its interactions with biomolecules and its overall biochemical activity.
属性
IUPAC Name |
2-amino-6-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4S/c7-4-2-1-3-5(9(10)11)6(4)14(8,12)13/h1-3H,7H2,(H2,8,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQFWNDHTRMCKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(Propan-2-yloxy)phenyl]piperazine dihydrochloride](/img/structure/B1381655.png)


![1'-Benzyl-6-bromospiro[chromene-2,4'-piperidin]-4(3H)-one hydrochloride](/img/structure/B1381658.png)





![2-(5-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1381670.png)



